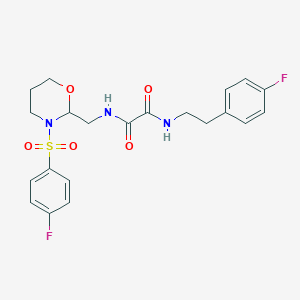

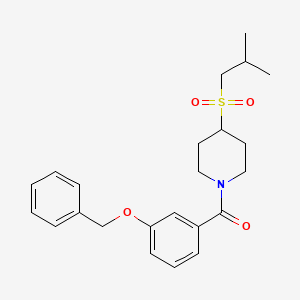

(3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzyl group attached to a phenyl ring via an oxygen atom (benzyloxy), and a piperidinyl group attached to a methanone group. The piperidinyl group is further substituted with an isobutylsulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques and Structural Properties : The compound and similar derivatives have been synthesized using various techniques and their structures characterized using different spectroscopic methods. For instance, a study by (Karthik et al., 2021) highlights the synthesis of a related compound and its structural confirmation using single crystal X-ray diffraction studies.

Biological Activities

- Antitubercular Activities : Derivatives of this compound have shown promising antitubercular activities. For example, (Bisht et al., 2010) discusses the in vitro evaluation of antitubercular activity of certain derivatives against Mycobacterium tuberculosis.

Chemical Properties and Reactions

- Chemical Behavior in Synthesis : The compound's derivatives have been used to explore the stereochemistry of ionic thiol addition to acetylenic ketones, as described by (Omar & Basyouni, 1974).

Crystallography and Material Sciences

- Crystal Structure Characterization : The crystal and molecular structures of derivatives of this compound have been studied, as in the work by (Eckhardt et al., 2020), providing insights into the solid-state properties of these compounds.

Electrochemical Synthesis

- Electrochemical Synthesis : Research by (Largeron & Fleury, 1998) details the electrochemical synthesis of novel derivatives from a related starting material, showcasing the compound's role in innovative synthetic methodologies.

Mechanism of Action

Target of Action

The primary target of (3-(Benzyloxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This binding inhibits the kinase activity of EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell growth and proliferation.

Result of Action

The result of the action of this compound is the inhibition of EGFR kinase, leading to a decrease in cell proliferation. Specifically, it has been observed to show potent antiproliferative results against the A549 cancer cell line .

properties

IUPAC Name |

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4S/c1-18(2)17-29(26,27)22-11-13-24(14-12-22)23(25)20-9-6-10-21(15-20)28-16-19-7-4-3-5-8-19/h3-10,15,18,22H,11-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJGISOIUANGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)